molecular formula C11H9N3O2 B11716840 Furfural nicotinoylhydrazone CAS No. 91093-36-6

Furfural nicotinoylhydrazone

Cat. No.: B11716840
CAS No.: 91093-36-6
M. Wt: 215.21 g/mol
InChI Key: IROWLQNITQUHLB-MDWZMJQESA-N
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Description

Furfural nicotinoylhydrazone is a chemical compound derived from furfural and nicotinic acid hydrazide Furfural, a furan-based aldehyde, is a significant renewable chemical derived from biomass

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfural nicotinoylhydrazone is typically synthesized through a condensation reaction between furfural and nicotinic acid hydrazide. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Furfural+Nicotinic Acid HydrazideFurfural Nicotinoylhydrazone\text{Furfural} + \text{Nicotinic Acid Hydrazide} \rightarrow \text{this compound} Furfural+Nicotinic Acid Hydrazide→Furfural Nicotinoylhydrazone

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol .

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less common. the scalability of the reaction suggests that it could be adapted for industrial production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: Furfural nicotinoylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Furfural nicotinoylhydrazone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of furfural nicotinoylhydrazone involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the synthesis of mycolic acids, which are essential components of the cell walls of certain bacteria. This inhibition disrupts cell wall integrity, leading to bacterial cell death . Additionally, the compound’s hydrazone group can form stable complexes with metal ions, which may contribute to its antimicrobial activity .

Comparison with Similar Compounds

Furfural nicotinoylhydrazone can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its dual origin from furfural and nicotinic acid hydrazide, combining the chemical reactivity of furfural with the pharmacological properties of nicotinic acid hydrazide. This unique combination makes it a versatile compound with applications across multiple scientific disciplines .

Properties

CAS No.

91093-36-6

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C11H9N3O2/c15-11(9-3-1-5-12-7-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,15)/b13-8+

InChI Key

IROWLQNITQUHLB-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

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